Carbolactona
Overview
Description
Carbolactone is a lactone, which is a cyclic ester It is characterized by a seven-membered ring structure This compound is derived from caproic acid and is known for its colorless liquid form that is miscible with most organic solvents and water
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbolactone is typically synthesized through the Baeyer-Villiger oxidation of cyclohexanone using peracetic acid as the oxidizing agent. This reaction is highly exothermic and requires careful control of reaction conditions to ensure safety and efficiency. The reaction proceeds as follows: [ \text{Cyclohexanone} + \text{Peracetic Acid} \rightarrow \text{Carbolactone} + \text{Acetic Acid} ]
Industrial Production Methods
In industrial settings, the production of carbolactone involves the continuous synthesis in a microreactor system to manage the exothermic nature of the reaction. This method allows for a high conversion rate of cyclohexanone to carbolactone, with yields reaching up to 82.6% .
Chemical Reactions Analysis
Types of Reactions
Carbolactone undergoes several types of chemical reactions, including:
Hydrolysis: Carbolactone can be hydrolyzed to produce 6-hydroxyhexanoic acid.
Esterification: The hydrolysis product, 6-hydroxyhexanoic acid, can undergo esterification to form oligomers such as dimers, trimers, and tetramers.
Common Reagents and Conditions
Hydrolysis: Water is used as the reagent, and the reaction is catalyzed by acids such as acetic acid.
Esterification: This reaction typically requires an acid catalyst and elevated temperatures.
Major Products Formed
Hydrolysis: 6-Hydroxyhexanoic acid
Esterification: Oligomers of 6-hydroxyhexanoic acid, including dimers, trimers, and tetramers.
Scientific Research Applications
Carbolactone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of carbolactone involves its polymerization to form polycaprolactone. This process is typically carried out through ring-opening polymerization, where the lactone ring is opened and polymerized to form long chains of polycaprolactone. The polymerization is catalyzed by various catalysts, including tin octoate and aluminum isopropoxide .
Comparison with Similar Compounds
Carbolactone is unique among lactones due to its seven-membered ring structure. Similar compounds include:
- Alpha-Caprolactone
- Beta-Caprolactone
- Gamma-Caprolactone
- Delta-Caprolactone
These compounds differ in the position of the lactone ring and the number of carbon atoms in the ring. Carbolactone’s unique structure and properties make it particularly suitable for applications in biodegradable polymers and biomedical devices .
Biological Activity
Carbolactona, a complex organic compound with the molecular formula C24H36O3, is classified as a lactone—a cyclic ester formed from the condensation of hydroxy acids. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and cytoprotective properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound's unique structure, featuring a long carbon chain and a lactone functional group, contributes to its biological interactions. It is soluble in organic solvents and can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy. The compound's versatility allows for various synthetic modifications, enhancing its potential applications in medicinal chemistry.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that carbolactones derived from various natural sources are effective against a range of pathogenic bacteria and fungi.
Table 1: Antimicrobial Activity of this compound
Source | Pathogen | Activity Observed |
---|---|---|
Andrographis paniculata | Staphylococcus aureus | Inhibition of growth |
Xylopia frutescens | Escherichia coli | Inhibition of growth |
Garcinia mangostana | Candida albicans | Antifungal activity |
These findings suggest that this compound could serve as a lead compound for developing novel antimicrobial agents targeting resistant strains of bacteria and fungi .
Anti-inflammatory Properties
This compound has also been studied for its anti-inflammatory effects. Research indicates that it can reduce inflammation and protect cells from oxidative stress, which is crucial in managing conditions such as arthritis and other inflammatory diseases.
Case Study: Anti-inflammatory Effects
A study conducted on extracts from Garcinia mangostana demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines in vitro. The results indicated a potential mechanism through which this compound exerts its anti-inflammatory effects by inhibiting pathways associated with inflammation .
Cytoprotective Effects
In addition to its antimicrobial and anti-inflammatory properties, this compound has shown cytoprotective effects. It can protect cells from damage induced by oxidative stress, suggesting its potential use in therapeutic strategies for diseases characterized by oxidative damage.
Table 2: Cytoprotective Effects of this compound
Cell Type | Treatment | Outcome |
---|---|---|
Human fibroblasts | This compound | Increased cell viability under stress |
Neuronal cells | This compound | Reduced apoptosis |
These results highlight the compound's potential role in protecting against cellular damage in various pathological conditions .
The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with proteins involved in inflammation and microbial resistance, influencing their activity and stability. Understanding these interactions is essential for elucidating the therapeutic potential of this compound.
Properties
IUPAC Name |
(1S,5R,7S,10S,13R,16S,17R,20R)-7-hydroxy-6,6,10,16,20-pentamethyl-14-oxapentacyclo[11.6.1.02,11.05,10.017,20]icos-2(11)-en-15-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O3/c1-13-15-7-8-16-14-6-9-18-22(2,3)19(25)10-11-23(18,4)17(14)12-20(24(15,16)5)27-21(13)26/h13,15-16,18-20,25H,6-12H2,1-5H3/t13-,15+,16-,18-,19-,20+,23+,24+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBKTZVCTSCWTL-WYCYEJLCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3C2(C(CC4=C3CCC5C4(CCC(C5(C)C)O)C)OC1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2CC[C@@H]3[C@@]2([C@@H](CC4=C3CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)OC1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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